4-(5-Bromo-7-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-7-methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with appropriate brominated and methylated precursors under controlled conditions . The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-7-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
4-(5-Bromo-7-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Bromo-7-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-7-methyl-1,3-benzoxazol-2-yl)aniline
- 4-(5-Fluoro-7-methyl-1,3-benzoxazol-2-yl)aniline
- 4-(5-Iodo-7-methyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
4-(5-Bromo-7-methyl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H11BrN2O |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
4-(5-bromo-7-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C14H11BrN2O/c1-8-6-10(15)7-12-13(8)18-14(17-12)9-2-4-11(16)5-3-9/h2-7H,16H2,1H3 |
InChI Key |
ILSMUFACMDCDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)N)Br |
Origin of Product |
United States |
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